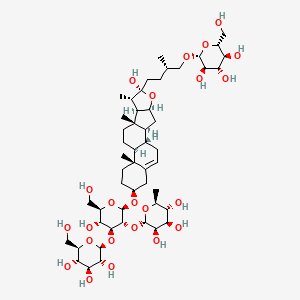

![molecular formula C26H28ClFN6O2 B10789005 3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide](/img/structure/B10789005.png)

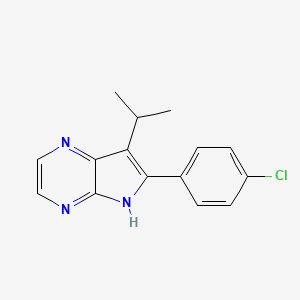

3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

FRF-01-116 est un inhibiteur covalent de la quinazoline puissant et sélectif de KRAS G12C, une mutation fréquemment rencontrée dans divers cancers, notamment les cancers du poumon et du pancréas . Ce composé a montré un potentiel significatif dans le ciblage et l'inhibition de la mutation KRAS G12C, ce qui en fait un outil précieux dans la recherche et le traitement du cancer .

Méthodes De Préparation

La synthèse de FRF-01-116 implique plusieurs étapes, à commencer par la préparation du noyau de la quinazoline. La voie de synthèse comprend généralement les étapes suivantes :

Formation du noyau de la quinazoline : Ceci implique la réaction du 2-aminobenzonitrile avec un aldéhyde approprié en milieu acide pour former le cycle quinazoline.

Introduction du groupe fluorophényle : Le groupe fluorophényle est introduit par une réaction de substitution aromatique nucléophile.

Formation du cycle pipérazine : Le cycle pipérazine est formé en faisant réagir l'intermédiaire avec la pipérazine en milieu basique.

Couplage final : La dernière étape consiste à coupler l'intermédiaire de la quinazoline avec l'intermédiaire de la pipérazine pour former le FRF-01-116.

Les méthodes de production industrielle de FRF-01-116 impliqueraient probablement l'optimisation de ces étapes de synthèse pour garantir un rendement et une pureté élevés, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle .

Analyse Des Réactions Chimiques

FRF-01-116 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle pipérazine, conduisant à la formation de N-oxydes.

Réduction : Des réactions de réduction peuvent se produire au niveau du noyau de la quinazoline, conduisant à la formation de dérivés dihydroquinazolines.

Substitution : Des réactions de substitution peuvent se produire au niveau du groupe fluorophényle, où l'atome de fluor peut être remplacé par d'autres nucléophiles.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène pour l'oxydation, des agents réducteurs comme le borohydrure de sodium pour la réduction et des nucléophiles comme les amines pour les réactions de substitution . Les principaux produits formés à partir de ces réactions comprennent les N-oxydes, les dérivés dihydroquinazolines et les dérivés de la quinazoline substitués .

Applications de la recherche scientifique

FRF-01-116 a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

FRF-01-116 exerce ses effets en se liant de manière covalente au résidu cystéine de la protéine KRAS G12C, inhibant ainsi son activité . Cette liaison empêche l'activation des voies de signalisation en aval, telles que la voie de la kinase régulée par le signal extracellulaire (ERK), qui est impliquée dans la prolifération et la survie cellulaires . L'inhibition de KRAS G12C entraîne une réduction de la prolifération cellulaire et une augmentation de l'apoptose dans les cellules cancéreuses portant cette mutation .

Applications De Recherche Scientifique

FRF-01-116 has a wide range of scientific research applications, including:

Mécanisme D'action

FRF-01-116 exerts its effects by covalently binding to the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity . This binding prevents the activation of downstream signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and survival . The inhibition of KRAS G12C leads to reduced cell proliferation and increased apoptosis in cancer cells harboring this mutation .

Comparaison Avec Des Composés Similaires

FRF-01-116 est unique parmi les inhibiteurs de la quinazoline en raison de sa haute sélectivité et de sa puissance pour KRAS G12C . Des composés similaires comprennent :

MRTX849 : Un inhibiteur non covalent de KRAS G12C qui cible un site de liaison différent sur la protéine.

AMG 510 : Un inhibiteur covalent de KRAS G12C avec une structure chimique et un mécanisme d'action différents.

FRF-01-116 se démarque par son noyau de quinazoline unique et les interactions spécifiques qu'il forme avec la protéine KRAS G12C, ce qui lui confère une haute sélectivité et une puissance .

Propriétés

Formule moléculaire |

C26H28ClFN6O2 |

|---|---|

Poids moléculaire |

511.0 g/mol |

Nom IUPAC |

3-[[6-chloro-7-(2-fluorophenyl)-4-(4-prop-2-enoylpiperazin-1-yl)quinazolin-2-yl]amino]-N,N-dimethylpropanamide |

InChI |

InChI=1S/C26H28ClFN6O2/c1-4-23(35)33-11-13-34(14-12-33)25-19-15-20(27)18(17-7-5-6-8-21(17)28)16-22(19)30-26(31-25)29-10-9-24(36)32(2)3/h4-8,15-16H,1,9-14H2,2-3H3,(H,29,30,31) |

Clé InChI |

WYQMBBLBBATMIN-UHFFFAOYSA-N |

SMILES canonique |

CN(C)C(=O)CCNC1=NC2=CC(=C(C=C2C(=N1)N3CCN(CC3)C(=O)C=C)Cl)C4=CC=CC=C4F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

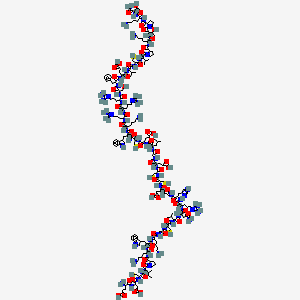

![2-[(4E,8E,12E,16E)-21-[1-[(E)-(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788942.png)

![2-[21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788958.png)

![4-[[5-bromo-4-(1-hydroxypropan-2-ylamino)pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788965.png)

![17-(1,5-Dimethylhexyl)-10,13-dimethylhexadecahydrocyclopenta[a]phenanthrene-3,5,6-triol](/img/structure/B10788981.png)

![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5,6-dihydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B10788993.png)

![4-[[5-bromo-4-[[(2S)-1-hydroxypropan-2-yl]amino]pyrimidin-2-yl]amino]benzenesulfonamide](/img/structure/B10788998.png)

![3-[1-[3-(dimethylamino)propyl]pyrazol-4-yl]-7-(1H-pyrazol-4-yl)-5H-indeno[1,2-b]indol-10-one](/img/structure/B10788999.png)